molecular formula C12H9F3N2O2 B8589257 (2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide

(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide

Cat. No.: B8589257
M. Wt: 270.21 g/mol
InChI Key: UQUQTWDUTIAAAY-NSHDSACASA-N
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Description

(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide

InChI

InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18)/t11-/m0/s1

InChI Key

UQUQTWDUTIAAAY-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

Canonical SMILES

CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methyl-N-(4-cyano-3-trifluoromethyl-phenyl)-acrylamide (1.35 g, 5.0 mmol) in CH2Cl2 (15 ml) was treated by TFA (3.0 ml) at 0° C. To the reaction mixture was then added H2O2 (30%, 1.0 ml, 10.0 mmol) dropwise. The reaction mixture was stirred overnight and quenched by NaHCO3, then extracted by ethyl acetate. The organic layers were combined and dried over Na2SO4, concentrated and purified by silica gel column using hexanes:ethyl acetate 4:1 as eluent to yield the title compound as a white solid.
Quantity
1.35 g
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reactant
Reaction Step One
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3 mL
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reactant
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15 mL
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1 mL
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Synthesis routes and methods II

Procedure details

460 mg of the amide (7) from the Example 1 was dissolved in 30 ml of dichloromethane. 560 mg of m-chloroperbenzoic acid (purity 70–75%) was added. The reaction mixture was stirred overnight at reflux. The reaction was monitored with HPLC. The reaction mixture was washed successively with 2×20 ml of a sodium sulfite solution, 2×20 ml of saturated aqueous NaHCO3 and 20 ml of brine. The organic layer was dried (Na2SO4), filtrated and evaporated under reduced pressure yielding the epoxide (5A) as yellow solid material. Isolated yield: 400 mg (82%). 1H- and 13C-NMR confirmed the expected structure. HPLC: 96% purity.
Name
Quantity
460 mg
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reactant
Reaction Step One
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30 mL
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solvent
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Quantity
560 mg
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reactant
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Synthesis routes and methods III

Procedure details

10 ml of 30% aqueous hydrogen peroxide is heated to 35–40° C. 20 ml of acetic anhydride is added dropwise under cooling, so that the temperature does not exceed 40–50° C. 0.02 g of wolframic acid is added and the reaction mixture is stirred for 0.5 hours at 50–55° C. 3 grams of the amide (7) is added to the mixture portionwise and the reaction mixture is stirred for 6 hours at 50–55° C. The suspension is then cooled to 20–25° C. and poured, under stirring, into 100 ml of cold (0–5° C.) water. The suspension is stirred for 30 minutes and the solid is filtered off, washed by water and dried at 40–50° C. Yield: 2.44 g (76.5%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
Reaction Step Two
[Compound]
Name
wolframic acid
Quantity
0.02 g
Type
reactant
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Quantity
3 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

N-Methacryloyl-4-cyano-3-trifluoromethylaniline (13.8 g, 54 mmol) and ethyl acetate (40 ml) were charged in a 300 ml four-neck flask, and the mixture was heated at 50° C.–55° C. A solution of mono-perphthalic acid in ethyl acetate (108.05 g, net 19.82 g, 110 mmol) was added dropwise at a temperature in the range of 50° C.–55° C. over 3.9 hr. After stirring at the above-mentioned temperature for 4.5 hr, a solution of mono-perphthalic acid in ethyl acetate (10.36 g, net 1.90 g, 10.4 mmol) was further added dropwise over 10 min. Then the mixture was stirred for 1 hr and left standing overnight at room temperature. The mixture was adjusted to pH=8 (universal test paper) with 20% aqueous KOH solution and partitioned. The organic layer was washed with deionized water (20 ml) in which Na2S2O5 (5.0 g) had been dissolved, dried over MgSO4, decolorized with activated carbon (carborafine 0.5 g), and concentrated under reduced pressure. Toluene (60 ml) was added to the residue and the mixture was heated to 80° C. After cooling to 25° C., the mixture was filtrated to give 4-cyano-N-(2,3-epoxy-2-methylpropionyl)-3-trifluoromethylaniline (11.37 g, yield 77.3%). Purity 98.7%.
Quantity
13.8 g
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reactant
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Quantity
40 mL
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solvent
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reactant
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108.05 g
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solvent
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0 (± 1) mol
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reactant
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10.36 g
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solvent
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0 (± 1) mol
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